molecular formula C7H16ClN B1377407 2-Tert-butylazetidine hydrochloride CAS No. 1432678-94-8

2-Tert-butylazetidine hydrochloride

Cat. No.: B1377407
CAS No.: 1432678-94-8
M. Wt: 149.66 g/mol
InChI Key: DWMSPHILMWOUMY-UHFFFAOYSA-N
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Description

2-Tert-butylazetidine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a four-membered heterocyclic amine with a tert-butyl group attached to the second carbon of the azetidine ring.

Scientific Research Applications

2-Tert-butylazetidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Safety and Hazards

The safety information for 2-Tert-butylazetidine hydrochloride indicates that it has the GHS07 pictogram with the signal word “Warning”. Hazard statements include H315, H319, and H335 .

Future Directions

Azetidines, including 2-Tert-butylazetidine hydrochloride, are considered important in organic synthesis and medicinal chemistry due to their unique reactivity driven by ring strain . Future research may focus on developing new synthetic strategies for functionalized azetidines and exploring their potential applications .

Relevant Papers Several papers have been published on the synthesis and reactivity of azetidines . These papers discuss the recent developments in synthetic strategies towards functionalized azetidines and their versatility as heterocyclic synthons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butylamine with a suitable azetidine precursor, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylazetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted azetidines .

Mechanism of Action

The mechanism of action of 2-tert-butylazetidine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Tert-butylazetidine hydrochloride is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it distinct from other azetidine derivatives and can lead to different chemical behaviors and applications .

Properties

IUPAC Name

2-tert-butylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(2,3)6-4-5-8-6;/h6,8H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMSPHILMWOUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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